molecular formula C10H12BrFO B599960 1-Bromo-4-butoxy-2-fluorobenzene CAS No. 155854-29-8

1-Bromo-4-butoxy-2-fluorobenzene

Cat. No.: B599960
CAS No.: 155854-29-8
M. Wt: 247.107
InChI Key: QQZQZZKHAQDOQS-UHFFFAOYSA-N
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Description

1-Bromo-4-butoxy-2-fluorobenzene is an organic compound with the molecular formula C10H12BrFO. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, butoxy, and fluorine groups. This compound is used in various chemical syntheses and has applications in scientific research.

Mechanism of Action

Target of Action

1-Bromo-4-butoxy-2-fluorobenzene is a chemical compound with the molecular weight of 247.11 It’s commonly used in the suzuki-miyaura coupling reaction , which suggests that its primary targets could be organoboron compounds and palladium catalysts .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound, acting as an electrophile, undergoes oxidative addition with a palladium catalyst, forming a new palladium-carbon bond . The organoboron compound then transfers a nucleophilic organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . It allows for the formation of complex organic compounds from simpler ones, playing a crucial role in organic synthesis .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of complex organic compounds from simpler ones, contributing to various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires specific conditions, including the presence of a palladium catalyst and an organoboron compound . Additionally, the reaction is typically carried out in a controlled laboratory environment to ensure optimal conditions for the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-butoxy-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-butoxy-2-fluorobenzene using bromine or a bromine source in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-butoxy-2-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-butoxy-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used to modify biological molecules for studying their functions.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-butoxy-2-fluorobenzene is unique due to the presence of both butoxy and fluorine substituents, which influence its reactivity and applications. The butoxy group increases its solubility in organic solvents, while the fluorine atom enhances its stability and reactivity in certain chemical reactions .

Properties

IUPAC Name

1-bromo-4-butoxy-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZQZZKHAQDOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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